![molecular formula C16H15N3OS B2487916 4-[(3-甲氧基苯基)甲基氨基]-1H-喹唑啉-2-硫酮 CAS No. 688355-99-9](/img/no-structure.png)

4-[(3-甲氧基苯基)甲基氨基]-1H-喹唑啉-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

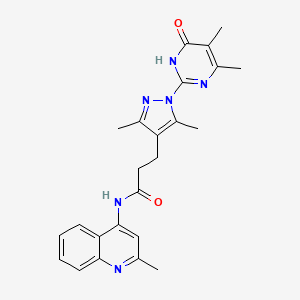

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).

科学研究应用

抗微生物、镇痛和抗炎应用

已合成喹唑啉衍生物并研究其抗微生物、镇痛和抗炎特性。Dash等人(2017年)的研究报告指出,某些喹唑啉化合物对微生物表现出显著活性,并在疼痛和炎症方面表现良好。这些发现表明,对喹唑啉结构进行特定修改,如添加甲基/甲氧基团和在关键位置进行取代,对增强其生物活性至关重要。该研究强调了喹唑啉衍生物作为开发具有较小副作用的抗微生物、镇痛和抗炎应用化合物的潜力(Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017)。

药理筛选

Hanusek等人(2001年)进行的另一项研究侧重于合成取代的2-苯甲酰氨基硫代苯甲酰胺及其转化为喹唑啉-4-硫酮。该研究突出了喹唑啉衍生物的化学多样性和结构修改的潜力,这对于开发新型药理试剂至关重要。该研究提供了有关优选互变异构体形式和取代基对喹唑啉环的影响的见解,这有助于设计具有改善疗效和减少副作用的药物(Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001)。

缓蚀

喹唑啉衍生物还在材料科学中找到应用,如缓蚀。Kumar等人(2020年)探索了喹唑啉衍生物作为酸性介质中轻钢的缓蚀剂的应用。该研究表明,这些化合物有效地抑制了腐蚀,在最佳浓度下,某些衍生物的效率高达95.50%。这项研究为在工业应用中使用基于喹唑啉的化合物保护金属免受腐蚀打开了途径,从而延长了金属的使用寿命并降低了维护成本(Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 3-methoxybenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with ammonium thiocyanate.", "Starting Materials": [ "3-methoxybenzylamine", "2-chloro-3-formylquinazoline", "ammonium thiocyanate" ], "Reaction": [ "Step 1: 3-methoxybenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as triethylamine to form the intermediate 4-[(3-methoxyphenyl)methylamino]-3-formylquinazoline.", "Step 2: The intermediate is then treated with ammonium thiocyanate in the presence of a catalyst such as copper(I) iodide to undergo cyclization and form the final product, 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione." ] } | |

CAS 编号 |

688355-99-9 |

产品名称 |

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |

分子式 |

C16H15N3OS |

分子量 |

297.38 |

IUPAC 名称 |

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |

InChI 键 |

LLXVFENTNAWDAE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)